molecular formula C14H12F2N2O3 B2808378 N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide CAS No. 1428352-59-3

N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Cat. No.: B2808378
CAS No.: 1428352-59-3
M. Wt: 294.258
InChI Key: QHAFKGQUGMJDKV-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a furan ring linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(furan-3-yl)ethylamine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. The oxalamide moiety can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-difluorophenyl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide: Similar structure but with a thiophene ring instead of a furan ring.

    N1-(2,4-difluorophenyl)-N2-(2-(pyridin-3-yl)ethyl)oxalamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N1-(2,4-difluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is unique due to the combination of the difluorophenyl group and the furan ring, which can provide distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(furan-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3/c15-10-1-2-12(11(16)7-10)18-14(20)13(19)17-5-3-9-4-6-21-8-9/h1-2,4,6-8H,3,5H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAFKGQUGMJDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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